3-(4-Methoxyphenyl)-1-phenyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE is a heterocyclic compound that contains a thioxo group and an imidazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE typically involves the condensation of 4-methoxybenzaldehyde with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The imidazolidinone ring can interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds also contain a sulfur atom and exhibit similar biological activities.
Imidazole derivatives: These compounds have a similar ring structure and are used in various medicinal applications.
Uniqueness
3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE is unique due to the presence of both a thioxo group and an imidazolidinone ring, which confer distinct chemical and biological properties
Biological Activity
3-(4-Methoxyphenyl)-1-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Details |
---|---|
Molecular Formula | C₁₆H₁₄N₂O₂S |
Molecular Weight | 298.4 g/mol |
IUPAC Name | This compound |
Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)CN(C2=S)C3=CC=CC=C3 |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In a study evaluating various imidazolidine derivatives, it was found that:
- The compound displayed activity against Gram-positive bacteria such as Staphylococcus aureus.
- Minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential as a therapeutic agent against resistant strains.
For instance, derivatives tested against E. coli and P. mirabilis showed varying degrees of inhibition, suggesting that structural modifications could enhance efficacy .
Antifungal Activity
In addition to antibacterial properties, the compound has been investigated for antifungal activity. Preliminary studies suggest that:
- Compounds with similar thioxo and imidazolidinone structures have demonstrated antifungal effects against pathogens like Candida albicans.
- The presence of the methoxy group may enhance solubility and bioavailability, contributing to its antifungal potential.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The thioxo group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
- Receptor Interaction : The imidazolidinone ring may interact with specific receptors or proteins, modulating their function and influencing cellular pathways.
- Radical Formation : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage in pathogens.
Case Studies
Several studies have focused on the biological implications of this compound:
- Study on Antibacterial Properties : A series of derivatives were synthesized and evaluated for their antibacterial activity using the agar disc-diffusion method. Results showed that most compounds exhibited significant inhibition against S. aureus and E. coli, with some achieving MIC values as low as 11 nM against resistant strains .
- Antifungal Evaluation : In vitro tests demonstrated that the compound inhibited the growth of various fungi at concentrations lower than those required for traditional antifungals, suggesting a promising alternative in treating fungal infections.
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific combination of substituents that enhance its solubility and reactivity compared to similar compounds:
Compound Name | Notable Properties |
---|---|
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one | Similar structure; potential for different biological activities. |
3-(4-Fluorophenyl)-1-phenyl-2-thioxoimidazolidin-4-one | Fluorine substitution may enhance bioactivity; used in medicinal chemistry. |
5-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one | Similar thioamide functionality; studied for antifungal properties. |
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H14N2O2S/c1-20-14-9-7-13(8-10-14)18-15(19)11-17(16(18)21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
VXYZMILQGCRTDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CN(C2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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